molecular formula C10H9FN2O B6176781 [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol CAS No. 1037138-79-6

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol

Cat. No.: B6176781
CAS No.: 1037138-79-6
M. Wt: 192.2
InChI Key:
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Description

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol is an organic compound that features a fluorine atom, an imidazole ring, and a phenyl group with a methanol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major products are dihydroimidazole derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    [4-(1H-imidazol-1-yl)phenyl]methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.

    [3-chloro-4-(1H-imidazol-1-yl)phenyl]methanol:

    [3-bromo-4-(1H-imidazol-1-yl)phenyl]methanol: Contains a bromine atom, which can affect its chemical behavior and interactions.

Uniqueness

The presence of the fluorine atom in [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its non-fluorinated analogs.

Properties

CAS No.

1037138-79-6

Molecular Formula

C10H9FN2O

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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